2-(3-Bromopropyl)-1,1-dimethylcyclopropane
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Overview
Description
2-(3-Bromopropyl)-1,1-dimethylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromopropyl group and two methyl groups
Preparation Methods
The synthesis of 2-(3-Bromopropyl)-1,1-dimethylcyclopropane typically involves the reaction of 1,1-dimethylcyclopropane with 3-bromopropyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or toluene. The mixture is heated under reflux to facilitate the substitution reaction, resulting in the formation of the desired product.
Chemical Reactions Analysis
2-(3-Bromopropyl)-1,1-dimethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under the influence of strong bases.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Scientific Research Applications
2-(3-Bromopropyl)-1,1-dimethylcyclopropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and the development of bioactive molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromopropyl)-1,1-dimethylcyclopropane involves its interaction with specific molecular targets, leading to the formation of new chemical bonds or the breaking of existing ones. The pathways involved depend on the type of reaction and the conditions under which it is carried out. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, a double bond is formed through the removal of a proton and a leaving group.
Comparison with Similar Compounds
2-(3-Bromopropyl)-1,1-dimethylcyclopropane can be compared with other similar compounds such as:
1-Bromo-3-phenylpropane: This compound has a phenyl group instead of a cyclopropane ring and exhibits different reactivity and applications.
2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound contains a boron-containing ring and is used in different types of chemical reactions.
1,1-Dimethylcyclopropane: This compound lacks the bromopropyl group and has different chemical properties and applications.
Each of these compounds has unique structural features and reactivity, making them suitable for different applications in chemistry and industry.
Properties
IUPAC Name |
2-(3-bromopropyl)-1,1-dimethylcyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-8(2)6-7(8)4-3-5-9/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFCWYUDTZDLOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CCCBr)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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